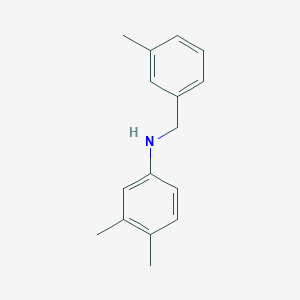

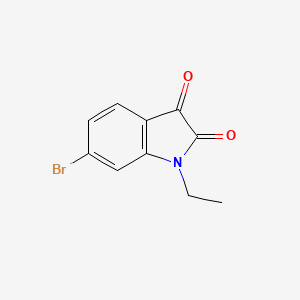

3,4-Dimethyl-N-(3-methylbenzyl)aniline

Overview

Description

Scientific Research Applications

Environmental Remediation

A novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method, combining Photocatalytic Oxidation (PCO) with Electrocatalytic Oxidation (ECO), was established for treating industrial wastewaters containing stubborn organic matters like 3,4-dimethyl-aniline. This method showed significantly higher removal efficiencies compared to PCO and ECO systems alone. The HPECO process follows a three-stage mechanism where initial stages involve the breakdown of 3,4-DMA into simpler compounds, which are then further degraded until mineralization. The synergistic effect, influenced by factors such as UV irradiation and applied voltage, plays a crucial role in enhancing the treatment efficiency (Li et al., 2020).

Chemical Synthesis

Selective mono-N-methylation of aniline with dimethyl carbonate is facilitated using faujasite Y zeolites. This process is highly selective towards mono-N-methylation and offers advantages such as lower temperature and absence of C-alkylation products, presenting a sustainable and efficient method for chemical synthesis (Esakkidurai & Pitchumani, 2004).

Photochemical Studies

The photochemistry of N-(4-Dimethylaminobenzylidene)aniline was investigated to understand its behavior under irradiation. Contrary to previous reports, irradiation did not lead to the expected products; instead, the triplet state of the molecule exhibited phosphorescence, highlighting the complexity of photochemical reactions involving such compounds (Ohta & Tokumaru, 1975).

Material Science

Research on bipyrazole derivatives, including compounds similar to 3,4-Dimethyl-N-(3-methylbenzyl)aniline, explored their potential activity as corrosion inhibitors. A Density Functional Theory (DFT) study provided insights into the inhibition efficiencies and reactive sites of these compounds, contributing to the development of more effective corrosion inhibitors (Wang et al., 2006).

properties

IUPAC Name |

3,4-dimethyl-N-[(3-methylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-12-5-4-6-15(9-12)11-17-16-8-7-13(2)14(3)10-16/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPMHYDHNYPSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2=CC(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-N-(3-methylbenzyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)

![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)

![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole](/img/structure/B1437906.png)

![{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine](/img/structure/B1437909.png)

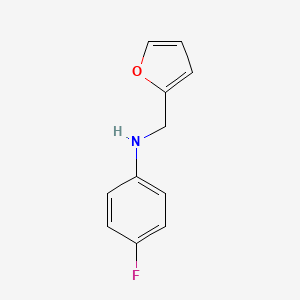

![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)